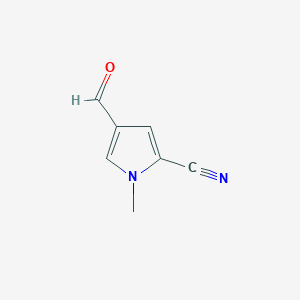
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Descripción general
Descripción
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular weight of 134.14 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile . The InChI code is 1S/C7H6N2O/c1-9-4-6 (5-10)2-7 (9)3-8/h2,4-5H,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 99-102 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Properties
“4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is a powder at room temperature . The compound has a melting point between 99-102°C .
Synthesis of Pyrrole Derivatives
Pyrrole derivatives are synthesized from “4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile” and have been reported as active antifungal agents . This indicates that this compound can be used as a precursor in the synthesis of antifungal agents.
Building Blocks for Antifungal Agents
The compound and its corresponding products were assessed for their in vitro antifungal effect on six strains of Candida species . This suggests that “4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile” can be used as a building block in the development of antifungal drugs.
Activity Against Mycobacterium Tuberculosis
The compound has exhibited good in vitro activity against Mycobacterium tuberculosis . This suggests potential applications in the development of drugs for the treatment of tuberculosis.
Activity Against Various Species of Candida
The compound has shown good in vitro activity against various species of Candida . This indicates potential applications in the development of antifungal drugs.
Activity Against Viruses
The compound has demonstrated good in vitro activity against viruses . This suggests potential applications in the development of antiviral drugs.
Activity Against Gram-Negative and Gram-Positive Bacteria
The compound has shown good in vitro activity against gram-negative and gram-positive bacteria . This indicates potential applications in the development of antibacterial drugs.
Activity Against Pathogenic Plant Fungi
The compound has exhibited good in vitro activity against pathogenic plant fungi . This suggests potential applications in the development of antifungal agents for plants.
Safety and Hazards
Propiedades
IUPAC Name |
4-formyl-1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILGDZPSMMRNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259965 | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119580-81-3 | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119580-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

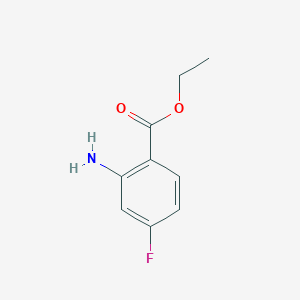
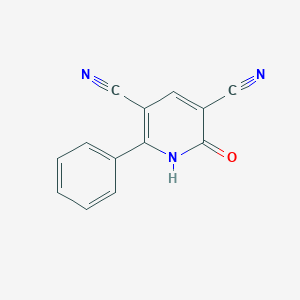
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
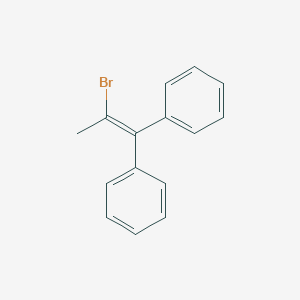



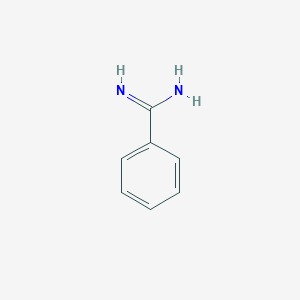


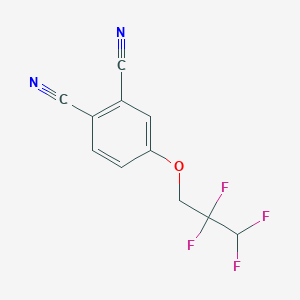
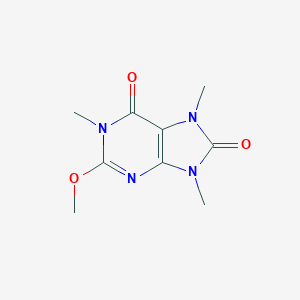

![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)